methyl 4-[(E)-{2-[(5-{3-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{2-[(5-{3-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate is a complex organic compound with a molecular formula of C26H21ClN4O4 and a molecular weight of 488.935 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a benzoate ester. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Chemical Reactions Analysis
Methyl 4-[(E)-{2-[(5-{3-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[(5-{3-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring and chlorobenzyl group are key functional groups that contribute to its biological activity. These groups can interact with various enzymes and receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Methyl 4-[(E)-{2-[(5-{3-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate can be compared to other similar compounds, such as:
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities.
Boron reagents: Used in Suzuki–Miyaura coupling, these reagents share similar synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21ClN4O4 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-[3-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C26H21ClN4O4/c1-34-26(33)19-9-5-17(6-10-19)15-28-31-25(32)24-14-23(29-30-24)20-3-2-4-22(13-20)35-16-18-7-11-21(27)12-8-18/h2-15H,16H2,1H3,(H,29,30)(H,31,32)/b28-15+ |
InChI Key |
CNOVRMSWVNIFLD-RWPZCVJISA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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